[3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-yl](trimethyl)silane
Description
IUPAC Name Derivation and Structural Validation
The IUPAC name 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is derived through systematic analysis of its molecular components:
- Benzodioxole core : A bicyclic system with two oxygen atoms at positions 1 and 3, forming a 1,3-dioxole ring fused to a benzene ring.
- Substituents :
Structural validation relies on spectral data:
- Nuclear magnetic resonance (NMR) :
- Mass spectrometry : Molecular ion peak at m/z 351.25 aligns with the molecular formula $$ C{15}H{17}BrO_2Si $$ .
Comparative Analysis of Benzodioxole-Silane Hybrid Systems
The compound belongs to a broader class of benzodioxole-silane hybrids. Key structural comparisons include:
| Property | 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane | [3-(2H-1,3-Benzodioxol-5-yl)prop-1-yn-1-yl]trimethylsilane |
|---|---|---|
| Molecular formula | $$ C{15}H{17}BrO_2Si $$ | $$ C{13}H{16}O_2Si $$ |
| Molecular weight (g/mol) | 351.25 | 232.00 |
| Functional groups | Bromobenzodioxole, alkyne, alkene, silane | Benzodioxole, alkyne, silane |
| Rotatable bonds | 3 | 3 |
The extended hex-5-en-1-yn-1-yl chain in the target compound introduces greater conformational flexibility compared to the shorter propynyl chain in the analog. Bromine substitution increases molecular polarity, as evidenced by the higher LogP (4.13 vs. 3.85).
Stereoelectronic Effects of Bromine Substitution on Benzodioxole Ring
Bromine at position 6 induces distinct stereoelectronic effects:
- Electron-withdrawing inductive effect : The electronegative bromine ($$ \chi = 2.96 $$) withdraws electron density from the benzodioxole ring, reducing its aromaticity. This is confirmed by:
- Steric effects : The bromine atom (van der Waals radius = 1.85 Å) creates torsional strain in the hex-5-en-1-yn-1-yl chain, favoring a gauche conformation.
- Impact on silane reactivity : The electron-deficient benzodioxole ring enhances the electrophilicity of the silane group, facilitating nucleophilic attacks at the silicon center.
Properties
CAS No. |
648433-45-8 |
|---|---|
Molecular Formula |
C16H19BrO2Si |
Molecular Weight |
351.31 g/mol |
IUPAC Name |
3-(6-bromo-1,3-benzodioxol-5-yl)hex-5-en-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C16H19BrO2Si/c1-5-6-12(7-8-20(2,3)4)13-9-15-16(10-14(13)17)19-11-18-15/h5,9-10,12H,1,6,11H2,2-4H3 |
InChI Key |
GCHWWBKTCDQKKW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(CC=C)C1=CC2=C(C=C1Br)OCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Alkyne Formation: The formation of the hex-5-en-1-yn-1-yl chain through a series of coupling reactions.
Silylation: The final step involves the attachment of the trimethylsilyl group to the alkyne moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory-scale preparation, with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce the alkyne to an alkene or alkane.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
Its brominated benzodioxole moiety is of interest due to its potential biological activity, including anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its brominated benzodioxole moiety. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Synthesis Method | Reference |
|---|---|---|---|---|---|
| 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane | C₁₆H₁₈BrO₂Si | 367.30 (calc.) | Benzodioxole, alkyne, alkene, silyl | Not reported in evidence | N/A |
| 5-(6-Bromo-1,3-benzodioxol-5-yl)-3-(2-furyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole | C₂₀H₁₆BrN₂O₃ | 427.26 (calc.) | Benzodioxole, pyrazoline, furyl | Microwave-assisted | |
| (5-Bromopent-1-yn-1-yl)trimethylsilane | C₈H₁₅BrSi | 219.19 | Alkyne, silyl | Sonogashira coupling | |
| Ethyl 4-(1,3-benzodioxol-5-yl)-2-oxo-6-(aryl)cyclohex-3-ene-1-carboxylate | C₂₂H₂₀O₅ (varies by aryl) | ~372.40 (calc.) | Benzodioxole, cyclohexenone, ester | Aldol condensation |
Research Findings and Implications
- Benzodioxole-Bromo Synergy : Bromine on the benzodioxole ring enhances electrophilic reactivity, making such compounds valuable in halogen-bonding interactions or as intermediates in drug discovery .
- Silyl-Alkyne Reactivity : Trimethylsilyl groups protect alkynes from undesired reactions while enabling regioselective coupling, as seen in and .
Biological Activity
The compound 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane is a complex organosilicon molecule notable for its unique structural features, including a bromo-substituted benzodioxole moiety and a terminal alkyne group. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure can be characterized by the presence of a brominated benzodioxole and a trimethylsilane group. The presence of these functional groups suggests potential reactivity in biological systems.
Pharmacological Studies
Biological activity is typically assessed through various bioassays that evaluate the compound's effects on living cells or tissues. Studies have indicated that compounds with similar structures may exhibit:
- Antimicrobial Activity : Some derivatives of benzodioxole are known for their antimicrobial properties, suggesting potential efficacy against various pathogens.
- Anticancer Properties : Compounds containing bromo-substituted aromatic systems have been studied for their ability to inhibit cancer cell proliferation.
The mechanisms by which 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane may exert its biological effects include:
- Interference with Cellular Signaling : Similar compounds have been shown to disrupt signaling pathways involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to cytotoxic effects.
Synthesis Methods
The synthesis of 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ylsilane can be achieved through several methods, including:
- Alkyne Coupling Reactions : Utilizing palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds.
- Functional Group Transformations : Modifying existing functional groups to introduce the trimethylsilane moiety while preserving the integrity of the benzodioxole structure.
Antimicrobial Activity
In a study published in Journal of Natural Products, derivatives of benzodioxole exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The study highlighted the structure-activity relationship (SAR) indicating that bromination enhances bioactivity.
Anticancer Effects
Research conducted on similar organosilicon compounds demonstrated their potential in inhibiting cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The findings suggested that the presence of both silane and bromo-substituted aromatic systems contributes to enhanced cytotoxicity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Bromoquinoline | Bromo-substituted heterocycle | Exhibits anti-cancer properties |
| 4-Bromobenzaldehyde | Aromatic aldehyde | Used as an intermediate but lacks silane functionality |
| 2-Hydroxybenzaldehyde | Hydroxy-substituted aromatic | Different reactivity patterns compared to silanes |
This comparison illustrates how 3-(6-Bromo-2H-1,3-benzodioxol-5-yl)hex-5-en-1-yn-1-ysilane's unique combination of functional groups may enhance its biological activity compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
